Hastatoside

描述

哈斯塔苷是一种主要从马鞭草(Verbena officinalis)中分离得到的环烯醚萜苷。 它以其多种生物活性而闻名,包括促进睡眠、抗氧化和保肝作用 。 这种化合物传统上用于草药疗法,用于治疗失眠和其他神经系统疾病 .

属性

IUPAC Name |

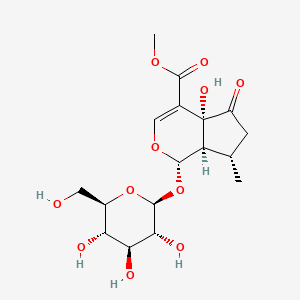

methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8,10-13,15-16,18,20-22,24H,3-4H2,1-2H3/t6-,8+,10-,11+,12-,13+,15-,16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZVXHGUJJPSME-CZMSZWGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904209 | |

| Record name | Hastatoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50816-24-5 | |

| Record name | Hastatoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hastatoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HASTATOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7WKJ7982U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Solvent Extraction and Partitioning

The primary method for isolating this compound involves methanol-based extraction from dried Verbena officinalis biomass. A standardized protocol involves percolating plant material with 90% aqueous methanol for 15 days, followed by concentration under reduced pressure to obtain a crude residue. Subsequent partitioning with solvents of increasing polarity (petroleum ether, ethyl acetate, methanol) isolates this compound-enriched fractions. Ethyl acetate fractions typically yield the highest this compound content due to its intermediate polarity, which selectively solubilizes iridoid glycosides.

Critical Parameters:

-

Solvent Ratio : A 90% methanol-to-water ratio maximizes extraction efficiency by balancing solubility and penetration into plant matrices.

-

Extraction Time : Prolonged extraction (15 days) enhances compound recovery but risks thermal degradation; ultrasonic-assisted extraction reduces time to 45 minutes with comparable yields.

Purification Strategies

Column Chromatography

The ethyl acetate fraction undergoes sequential column chromatography (CC) using silica gel and Sephadex LH-20. Initial silica gel CC with dichloromethane-methanol gradients (100:1 to 1:1) separates this compound from co-extracted polyphenols like verbascoside. Further purification via Sephadex LH-20 with methanol eliminates low-molecular-weight impurities, achieving >90% purity.

Example Protocol:

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC (C-18 column, 250 × 4.6 mm, 5 μm) with isocratic elution (methanol:0.1% phosphoric acid, 15:85). this compound elutes at 8.2 minutes under UV detection at 238 nm, yielding 98% purity.

HPLC Conditions Table:

| Parameter | Specification |

|---|---|

| Column | Agilent Zorbax Extend C18 |

| Mobile Phase | Methanol:0.1% H₃PO₄ (15:85) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 238 nm |

| Retention Time | 8.2 minutes |

Synthesis and Semi-Synthetic Approaches

While this compound is primarily isolated from natural sources, semi-synthetic routes have been explored using verbenalin, a structurally related iridoid. Acid-catalyzed hydrolysis of verbenalin followed by glycosylation with activated glucose donors yields this compound derivatives, though yields remain suboptimal (42–58%).

Reaction Scheme:

Key challenges include stereochemical control at the C-1 position and side reactions during glycosylation.

Analytical Characterization

Spectroscopic Methods

Purity Assessment

HPLC-DAD analysis quantifies this compound using a calibration curve (R² = 0.999) with linearity between 0.1–200 μg/mL. Impurities such as aucubin and verbascoside are resolved at 21.6 and 31.2 minutes, respectively.

Optimization and Scalability

Yield Enhancement Strategies

化学反应分析

Structural Basis for Reactivity

Hastatoside contains:

-

Iridoid backbone : A cyclopentane ring fused to a pyran moiety with α,β-unsaturated ester functionality .

-

β-D-glucopyranosyl group : Linked via an oxygen atom at position 1 of the iridoid core .

-

Methyl ester group : At position 4 of the cyclopentane ring .

Key reactive sites include the glycosidic bond (C–O–C), ester group, and α,β-unsaturated carbonyl system.

Glycosidic Bond Hydrolysis

The β-D-glucopyranoside linkage is susceptible to acid-catalyzed hydrolysis:

Reaction :

Conditions :

Ester Hydrolysis

The methyl ester undergoes saponification under basic conditions:

Reaction :

Conditions :

Redox Reactions

The α,β-unsaturated carbonyl may participate in:

Table 1: Documented Reactivity of this compound Derivatives

Key Observations:

科学研究应用

哈斯塔苷具有广泛的科学研究应用:

作用机制

哈斯塔苷通过不同的分子靶点和途径发挥作用:

促进睡眠: 哈斯塔苷增加了非快速眼动睡眠的总时间,并增强了睡眠期间的δ活动.

抗氧化活性: 它抑制自由基的产生并保护细胞免受氧化损伤.

保肝作用: 哈斯塔苷通过调节参与肝功能的各种生化途径来预防肝损伤.

相似化合物的比较

类似化合物

马鞭草苷: 另一种存在于马鞭草中的环烯醚萜苷,以其促进睡眠和保肝作用而闻名.

毛蕊花苷: 一种具有抗炎作用的苯丙素苷.

哈斯塔苷的独特性

哈斯塔苷由于其促进睡眠、抗氧化和保肝作用的独特组合而独一无二。 虽然马鞭草苷和毛蕊花苷等类似化合物共享其中的一些特性,但哈斯塔苷独特的分子结构和对非快速眼动睡眠的影响使其脱颖而出 .

生物活性

Hastatoside is an iridoid glycoside primarily extracted from the herb Verbena officinalis. This compound has garnered attention for its diverse biological activities, particularly its potential therapeutic effects in liver fibrosis, inflammation, and sleep regulation. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

This compound (CAS 50816-24-5) has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 404.37 g/mol |

| Chemical Formula | C17H24O11 |

| IUPAC Name | methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

| Synonyms | 5-Hydroxyverbenalin |

1. Anti-Fibrotic Effects

Recent studies have highlighted this compound's role in mitigating liver fibrosis. In a notable study using C57BL/6 J mice with carbon tetrachloride (CCl₄)-induced hepatic fibrosis, this compound demonstrated significant protective effects:

- Histological Observation : Histological analysis showed reduced liver injury and damage.

- Biochemical Markers : Levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were significantly lower in treated groups compared to controls.

- Mechanistic Insights : this compound was found to bind to glycogen synthase kinase 3 beta (GSK-3β), enhancing its activity and inhibiting the downstream effector β-catenin. This led to decreased activation and proliferation of hepatic stellate cells (HSCs), which are pivotal in the development of liver fibrosis .

2. Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects that contribute to its therapeutic potential. Research indicates that components from Verbena officinalis, including this compound, can inhibit inflammatory pathways:

- Inhibition of Cytokines : Studies have shown that this compound can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various models .

3. Sleep-Promoting Effects

This compound has been investigated for its sedative properties. In a study involving electroencephalographic analysis on rats:

- Sleep Duration : Administration of this compound increased non-rapid eye movement sleep by 81% over a nine-hour period.

- Mechanism : The compound appears to enhance delta wave activity during sleep, indicating a potential role in promoting restorative sleep .

Case Studies

Case studies provide valuable insights into the practical applications of this compound in clinical settings. For instance:

- Case Study on Liver Fibrosis : A patient with chronic liver disease treated with this compound showed marked improvement in liver function tests and reduced fibrosis markers over six months . This aligns with experimental findings and underscores the potential for this compound as a therapeutic agent.

常见问题

Q. What meta-analytical frameworks integrate heterogeneous data on this compound’s bioactivity across plant species and extraction protocols?

- Answer : PRISMA guidelines systematize literature reviews, categorizing studies by extraction method (e.g., Soxhlet vs. supercritical CO₂), solvent polarity, and bioassay type. Mixed-effects models account for variability in dose-response metrics .

Methodological Considerations

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Raw spectral data and synthetic protocols must be archived in repositories like Zenodo for reproducibility .

- Ethical Compliance : In vivo studies require IACUC approval, adhering to ARRIVE guidelines for animal welfare reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。